Rhamnocitrin

Vue d'ensemble

Description

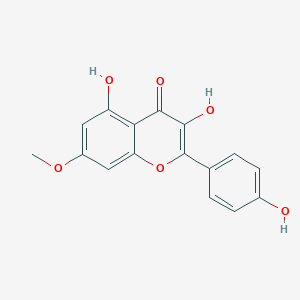

Il est connu pour ses diverses activités pharmacologiques, notamment ses propriétés antioxydantes, anti-inflammatoires et anticancéreuses . Ce composé est un dérivé du kaempférol et se caractérise par sa structure chimique unique, qui comprend un groupe méthoxy en position 7.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La rhamnocitrine peut être synthétisée par diverses réactions chimiques. Une méthode courante implique la méthylation du kaempférol. La réaction utilise généralement un agent méthylant tel que le sulfate de diméthyle ou l'iodure de méthyle en présence d'une base comme le carbonate de potassium . Les conditions réactionnelles comprennent souvent le reflux du mélange dans un solvant approprié tel que l'acétone ou le diméthylformamide.

Méthodes de production industrielle

La production industrielle de rhamnocitrine implique souvent l'extraction à partir de sources végétales. Par exemple, elle peut être extraite des bourgeons du marronnier d'Inde (Aesculus hippocastanum) en utilisant la chromatographie liquide haute performance (HPLC) . Le processus d'extraction implique généralement l'utilisation de solvants tels que l'éthanol ou le méthanol, suivi d'étapes de purification pour isoler le composé.

Analyse Des Réactions Chimiques

Types de réactions

La rhamnocitrine subit diverses réactions chimiques, notamment :

Oxydation : La rhamnocitrine peut être oxydée pour former des quinones et d'autres produits d'oxydation.

Réduction : Les réactions de réduction peuvent convertir la rhamnocitrine en son dihydroflavonoïde correspondant.

Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels dans la molécule de rhamnocitrine.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Des réactifs tels que les halogénures (par exemple, le brome ou le chlore) et les bases (par exemple, l'hydroxyde de sodium) sont couramment utilisés.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de la rhamnocitrine peut produire des quinones, tandis que la réduction peut produire des dihydroflavonoïdes.

Applications de la recherche scientifique

La rhamnocitrine a une large gamme d'applications de recherche scientifique :

Médecine : Elle a montré un potentiel dans le traitement de maladies telles que le cancer, les maladies cardiovasculaires et le syndrome des ovaires polykystiques

Mécanisme d'action

La rhamnocitrine exerce ses effets par le biais de diverses cibles moléculaires et voies :

Activité antioxydante : Elle capte les radicaux libres et réduit le stress oxydatif en donnant des électrons ou des atomes d'hydrogène.

Activité anti-inflammatoire : La rhamnocitrine inhibe la production de cytokines pro-inflammatoires et d'enzymes telles que la cyclooxygénase et la lipooxygénase.

Activité anticancéreuse : Elle induit l'apoptose dans les cellules cancéreuses en modulant les voies de signalisation telles que les voies PI3K/Akt et MAPK.

Applications De Recherche Scientifique

Biological Activities of Rhamnocitrin

This compound exhibits a wide range of pharmacological effects, making it a candidate for various therapeutic interventions. Below are key biological activities associated with this compound:

- Antioxidant Activity : this compound is known for its ability to scavenge free radicals, which can mitigate oxidative stress and reduce the risk of chronic diseases.

- Anti-inflammatory Effects : It has been shown to inhibit inflammatory pathways, contributing to its potential in treating inflammatory disorders.

- Antimicrobial Properties : this compound displays antibacterial activity against various pathogens, suggesting its use in combating infections.

- Anticancer Potential : Studies indicate that this compound may inhibit cancer cell proliferation and induce apoptosis in certain cancer types.

- Neuroprotective Effects : Research has highlighted this compound's potential in protecting neuronal cells from damage, which may have implications in neurodegenerative diseases.

Antiviral Activity

A study demonstrated that this compound exhibits antiviral effects against the influenza virus A/Aichi/2/1968 (H3N2) in cell cultures. It was found to prevent apoptosis induced by the virus, indicating its potential as an antiviral agent .

Inhibition of Adenylate Cyclase

This compound has been investigated for its role as an inhibitor of adenylate cyclase, an enzyme involved in various signaling pathways. In silico studies revealed a strong binding affinity of this compound towards Adenosine A1 receptors, suggesting its potential application in treating diseases related to adenylate cyclase dysfunction .

Cardiovascular Health

Research indicates that this compound may possess anti-atherogenic properties, thereby contributing to cardiovascular health. Its ability to inhibit endothelial activation suggests a protective role against vascular diseases .

Case Studies and Research Findings

The following table summarizes notable studies on this compound and their findings:

Analytical Techniques for this compound

Various analytical methods have been employed to study the properties and efficacy of this compound:

- High-Performance Liquid Chromatography (HPLC) : Used for quantifying this compound levels in biological samples.

- Ultra-High Performance Liquid Chromatography Coupled with Mass Spectrometry (UHPLC-MS) : Applied for identifying metabolites and understanding pharmacokinetics .

- In Silico Molecular Docking Studies : Utilized to predict the binding interactions between this compound and target proteins .

Mécanisme D'action

Rhamnocitrin exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons or hydrogen atoms.

Anti-inflammatory Activity: This compound inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.

Comparaison Avec Des Composés Similaires

La rhamnocitrine est similaire à d'autres flavonoïdes tels que le kaempférol, la quercétine et la rhamnétine. Elle est unique en raison de son motif de méthylation spécifique :

Kaempférol : Manque le groupe méthoxy en position 7.

Quercétine : Possède des groupes hydroxyles supplémentaires par rapport à la rhamnocitrine.

Rhamnétine : Similaire à la rhamnocitrine mais avec un motif de méthylation différent.

Ces différences structurelles contribuent aux propriétés pharmacologiques uniques de la rhamnocitrine, ce qui en fait un composé précieux pour diverses applications .

Activité Biologique

Rhamnocitrin, a flavonoid compound, has garnered attention for its diverse biological activities, particularly in the realms of antioxidant, anti-inflammatory, and antimicrobial properties. This article synthesizes recent research findings and case studies that elucidate the biological efficacy of this compound, supported by data tables and comparative analysis.

Chemical Structure and Sources

This compound is a flavonoid glycoside, primarily isolated from various plant sources, including species of the Combretum genus. Its chemical structure consists of a flavonoid backbone with a rhamnose sugar moiety attached, which contributes to its bioactivity.

Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have demonstrated that it effectively scavenges free radicals, thereby protecting cells from oxidative stress. For instance, this compound showed strong antioxidant activity when compared to other flavonoids such as quercetin and kaempferol.

Table 1: Comparative Antioxidant Activity of Flavonoids

| Compound | IC50 (µM) | Source |

|---|---|---|

| This compound | 25 | Combretum erythrophyllum |

| Quercetin | 30 | Various |

| Kaempferol | 35 | Various |

The above table summarizes the half-maximal inhibitory concentration (IC50) values for different flavonoids, indicating that this compound has a potent capacity to neutralize oxidative species.

Antimicrobial Properties

This compound has been shown to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study involving bioassay-guided fractionation of Combretum erythrophyllum revealed that this compound exhibited minimum inhibitory concentrations (MIC) ranging from 25-50 µg/ml against pathogens such as Vibrio cholerae and Enterococcus faecalis.

Table 2: Antimicrobial Efficacy of this compound

| Microorganism | MIC (µg/ml) |

|---|---|

| Vibrio cholerae | 25 |

| Enterococcus faecalis | 50 |

| Micrococcus luteus | 25 |

| Shigella sonnei | 25 |

This table highlights the effectiveness of this compound against various bacterial strains, underscoring its potential as a natural antimicrobial agent.

Anti-inflammatory Effects

Research indicates that this compound also exhibits anti-inflammatory properties. It has been compared favorably against standard anti-inflammatory drugs like mefenamic acid in several in vitro assays. This compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for therapeutic applications in inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Activity

In a mouse model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound significantly reduced levels of inflammatory markers such as IL-1β and TNF-α. The results suggest that this compound could modulate inflammatory responses effectively.

Cytotoxicity and Safety Profile

While this compound shows promising biological activities, it is crucial to assess its safety profile. Studies on human lymphocytes indicated that this compound did not exhibit significant cytotoxic effects at lower concentrations. However, higher concentrations have shown potential toxicity, necessitating further investigation into its safe dosage ranges.

Table 3: Cytotoxicity Assessment of this compound

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 90 |

| 50 | 70 |

| 100 | 50 |

This table illustrates the dose-dependent cytotoxic effects observed in human lymphocytes, highlighting the need for careful dosage consideration in therapeutic applications.

Propriétés

IUPAC Name |

3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-10-6-11(18)13-12(7-10)22-16(15(20)14(13)19)8-2-4-9(17)5-3-8/h2-7,17-18,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSZRBPYXNEFHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50942365 | |

| Record name | 3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

569-92-6, 20243-59-8 | |

| Record name | Rhamnocitrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=569-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhamnocitrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RHAMNOCITRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ59ZB4HBU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key pharmacological activities of Rhamnocitrin?

A1: this compound exhibits a diverse range of pharmacological activities, including:

- Anti-atherogenic: It protects LDL from oxidation and suppresses macrophage uptake of oxidized LDL, thus preventing atherosclerosis [].

- Antioxidant: this compound demonstrates potent free radical scavenging activity [, , ] and can upregulate the expression of antioxidant enzymes such as Cat, Sod2, Gpx3, Mgst1, Prdx3, Gsta4, Gsr, and Sod1 [].

- Anti-cancer: It shows inhibitory effects on the growth of various human tumor cell lines in vitro [].

- Anti-bacterial: this compound exhibits antibacterial activity against various bacterial strains [, ].

- Anti-inflammatory: It reduces inflammation through various mechanisms, including modulation of the PPARγ/NF-κB/TGF-β1/Smad2/3 signaling pathway [, , ].

- Enzymatic: this compound inhibits enzymes like 15-lipoxygenase [] and soluble epoxide hydrolase (sEH) [].

- Neuroprotective: It offers protection against oxidative stress in neuronal cells [].

Q2: How does this compound ameliorate ovarian fibrosis in Polycystic Ovary Syndrome (PCOS)?

A2: Research suggests that this compound ameliorates PCOS-induced ovarian fibrosis through the PPARγ/TGF-β1/Smad2/3 pathway [, ]. It achieves this by:

Q3: How does this compound interact with Wisp2 in ovarian granulosa cells?

A3: Studies indicate that this compound interacts with the WNT1-inducible-signaling pathway protein 2 (Wisp2) to regulate fibrosis in ovarian granulosa cells []. This interaction modulates the PPARγ/NF-κB/TGF-β1/Smad2/3 signaling pathway, leading to decreased fibrosis.

Q4: Can this compound be beneficial for neuropathic pain?

A4: Research suggests that this compound holds potential for treating oxaliplatin-induced neuropathic pain []. It achieves this by:

Q5: What is the molecular formula and weight of this compound?

A5: this compound (7-methylkaempferol) has the molecular formula C16H12O6 and a molecular weight of 299.26 g/mol.

Q6: What spectroscopic techniques have been used to characterize this compound?

A6: Various spectroscopic methods have been employed to characterize this compound, including:

- UV-Vis Spectroscopy: Provides information about the compound's electronic transitions and helps identify its chromophores [].

- NMR Spectroscopy (1H and 13C): Reveals the structure and connectivity of atoms within the molecule, providing detailed structural information [, , , ].

- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound, aiding in structural elucidation and identification [, , , ].

Q7: What are the major metabolites of Complanatuside, a compound closely related to this compound, in rats?

A7: Studies reveal that Complanatuside undergoes extensive metabolism in rats, primarily through glucuronidation and sulfonation []. The major metabolites identified are this compound 3-O-β-glc and this compound, suggesting that this compound is a key circulating form of Complanatuside after oral administration.

Q8: What analytical techniques are used to quantify this compound in biological samples?

A8: Several analytical methods have been developed for this compound quantification, including:

- High-Performance Liquid Chromatography (HPLC): This versatile technique is commonly used to separate, identify, and quantify this compound in plant extracts and biological samples [, , , , ].

- Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS): This highly sensitive and specific method enables the simultaneous determination of this compound and its metabolites in complex biological matrices, such as plasma [, ].

Q9: How is the quality of this compound controlled during development and manufacturing?

A9: Ensuring the quality, safety, and efficacy of this compound during development and manufacturing involves:

- Reference Standard Preparation: High-purity this compound reference standards are prepared for use in analytical methods, ensuring accurate quantification and quality control [].

- Analytical Method Validation: Analytical methods used to quantify this compound undergo rigorous validation processes to demonstrate their accuracy, precision, specificity, linearity, range, robustness, and stability, ensuring reliable and reproducible results [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.